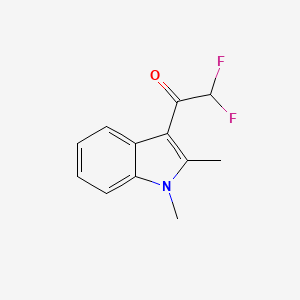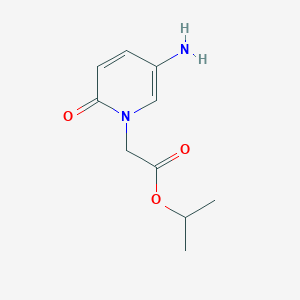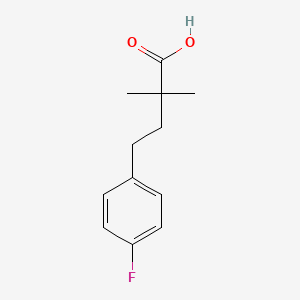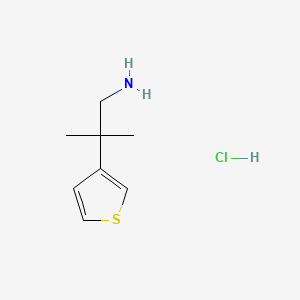![molecular formula C11H17NO3 B13519911 2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid: is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₇NO₃
Molecular Weight: 211.26 g/mol
CAS Number: 1218480-01-3
IUPAC Name: this compound
Other Names: Glycine, N-(bicyclo[2.2.1]hept-2-ylcarbonyl)-N-methyl
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the appropriate functional groups onto the bicyclo[2.2.1]heptane scaffold.
Industrial Production Methods: Industrial-scale production methods for this compound are not well-established due to its limited applications and specialized nature.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially forming carboxylic acid derivatives.
Reduction: Can be reduced to corresponding alcohols or other reduced forms.
Substitution: May participate in substitution reactions at the carbonyl or amide group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
This compound finds limited applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: No significant medical applications reported.
Industry: Not widely used in industry due to its specialized nature.
Wirkmechanismus
The exact mechanism of action remains unclear, as research on this compound is limited. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other bicyclo[2.2.1]heptane derivatives, such as (CAS Number: 1007-01-8) and (CAS Number: 35520-81-1), share structural similarities.
Uniqueness: The N-methylformamido group distinguishes this compound from its counterparts.
Remember that research on this compound is ongoing, and its full potential remains to be explored
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[bicyclo[2.2.1]heptane-2-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C11H17NO3/c1-12(6-10(13)14)11(15)9-5-7-2-3-8(9)4-7/h7-9H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
HOVDDVRCBKDTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
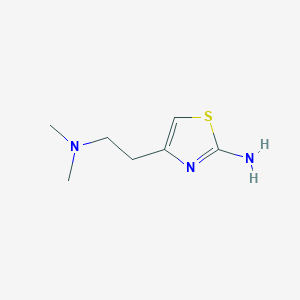
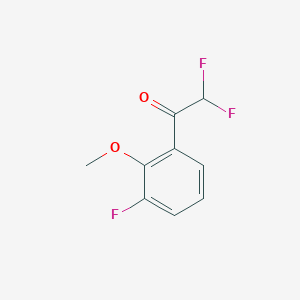
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)

